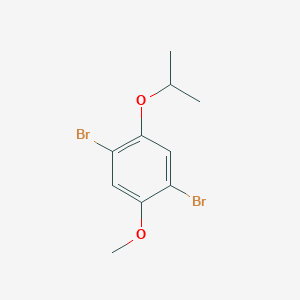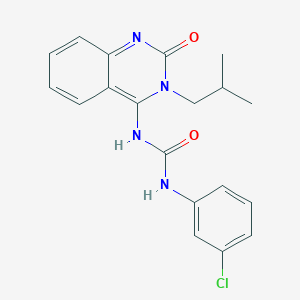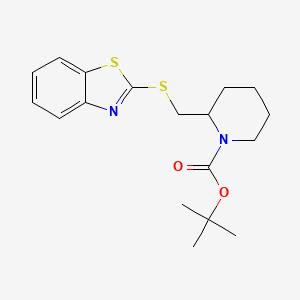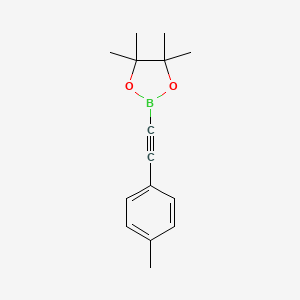![molecular formula C9H19O4PS B14118371 Diethyl [3-(acetylsulfanyl)propyl]phosphonate](/img/structure/B14118371.png)
Diethyl [3-(acetylsulfanyl)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [3-(acetylsulfanyl)propyl]phosphonate is an organophosphorus compound with the molecular formula C₉H₁₉O₄PS This compound is characterized by the presence of a phosphonate group, which is known for its stability and resistance to hydrolysis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [3-(acetylsulfanyl)propyl]phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alkyl halide under basic conditions. For instance, the reaction of diethyl phosphite with 3-bromopropyl acetate in the presence of a base such as sodium hydride can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [3-(acetylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Applications De Recherche Scientifique
Diethyl [3-(acetylsulfanyl)propyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological systems.
Mécanisme D'action
The mechanism of action of diethyl [3-(acetylsulfanyl)propyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl phosphonate
- Diethyl [3-bromopropyl]phosphonate
- Diethyl [3-aminopropyl]phosphonate
Uniqueness
Diethyl [3-(acetylsulfanyl)propyl]phosphonate is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and reactivity. This group allows for specific interactions with biological targets and provides versatility in synthetic applications .
Propriétés
Formule moléculaire |
C9H19O4PS |
|---|---|
Poids moléculaire |
254.29 g/mol |
Nom IUPAC |
S-(3-diethoxyphosphorylpropyl) ethanethioate |
InChI |
InChI=1S/C9H19O4PS/c1-4-12-14(11,13-5-2)7-6-8-15-9(3)10/h4-8H2,1-3H3 |
Clé InChI |
YXBCEFVUDFPUIN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCSC(=O)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]-3,6-dimethylcarbazole](/img/structure/B14118293.png)



![benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate](/img/structure/B14118311.png)





![N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118361.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14118362.png)
![2,9-Di(9H-carbazol-9-yl)benzo[d]benzo[4,5]imidazo[2,1-b]thiazole](/img/structure/B14118369.png)

